

CAS number 1395492-65-5 characterization

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Compound of Interest

Compound Name:	4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine
CAS No.:	1395492-65-5
Cat. No.:	B1458747

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Advanced Characterization and Synthetic Utility of CAS 1395492-65-5: A Privileged Fluorinated Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's pharmacokinetics, metabolic stability, and target binding affinity[1]. CAS number 1395492-65-5, chemically identified as 4-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine, represents a highly specialized, next-generation building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a precisely engineered structural motif. It combines an electrophilic handle (the C4-bromide) for modular cross-coupling with a highly lipophilic, metabolically robust bioisostere (the 1-(trifluoromethyl)cyclobutyl group) at the C2 position.

This whitepaper provides an in-depth technical guide to the physicochemical profiling, analytical characterization, and synthetic functionalization of this privileged scaffold.

Structural Logic & Physicochemical Profiling

The architectural design of CAS 1395492-65-5 is driven by the need to overcome the pharmacokinetic liabilities of traditional alkyl groups. The tert-butyl group is a common motif used to occupy hydrophobic pockets; however, its electron-rich methyl groups are highly susceptible to CYP450-mediated hydroxylation, leading to rapid metabolic clearance.

The 1-(trifluoromethyl)cyclobutyl moiety acts as a superior bioisostere[2]. By replacing one methyl group with a trifluoromethyl (-CF₃) group and tying the remaining carbons into a strained cyclobutyl ring, we achieve three critical outcomes:

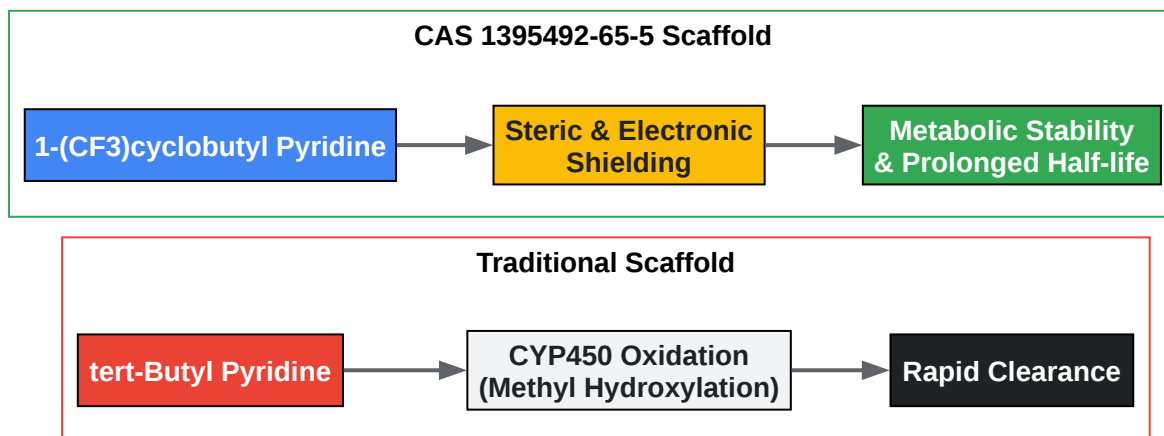
- **Conformational Restriction:** The cyclobutyl ring locks the spatial geometry, reducing the entropic penalty upon target binding.
- **Metabolic Shielding:** The strong electron-withdrawing nature of the -CF₃ group deactivates the adjacent ring system against oxidative metabolism[1].
- **Lipophilicity Modulation:** The highly fluorinated surface area increases membrane permeability without introducing hydrogen bond donors.

Table 1: Physicochemical Parameters & Causality in Drug Design

Parameter	Value	Causality / Implication for Drug Design
Molecular Formula	C10H9BrF3N	Defines the exact mass and isotopic distribution required for MS tracking.
Molecular Weight	280.08 g/mol	Low molecular weight allows for downstream fragment addition while strictly adhering to Lipinski's Rule of 5.
cLogP (Est.)	-3.24	Optimal lipophilicity for passive membrane permeability, driven by the dense fluorine volume.
H-Bond Donors	0	Absence of donors enhances passive blood-brain barrier (BBB) penetration.
H-Bond Acceptors	4 (N, Fx3)	The pyridine nitrogen remains available to act as a critical hinge-binding motif in kinase targets.

Pharmacokinetic & ADME Implications

The structural logic described above directly translates to improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles in downstream drug candidates. The diagram below illustrates the divergent metabolic fates of a traditional tert-butyl pyridine versus our engineered scaffold.



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Metabolic stability logic: CF₃-cyclobutyl vs. traditional tert-butyl.

Analytical Characterization Protocols

To ensure scientific integrity, the characterization of CAS 1395492-65-5 must rely on a self-validating analytical system. We employ a dual-modality approach using Liquid Chromatography-Mass Spectrometry (LC-MS) and Multinuclear NMR.

Protocol A: LC-MS/MS Isotopic Tracking

We utilize electrospray ionization in positive mode (ESI+) because the pyridine nitrogen readily accepts a proton, yielding a strong [M+H]⁺ signal.

- Causality: The presence of the bromine atom provides a mandatory internal check. The natural isotopic abundance of ⁷⁹Br and ⁸¹Br dictates that the mass spectrum must display a characteristic 1:1 doublet.
- Step 1: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
- Step 2: Inject 1 μL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 μm). Elute using a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

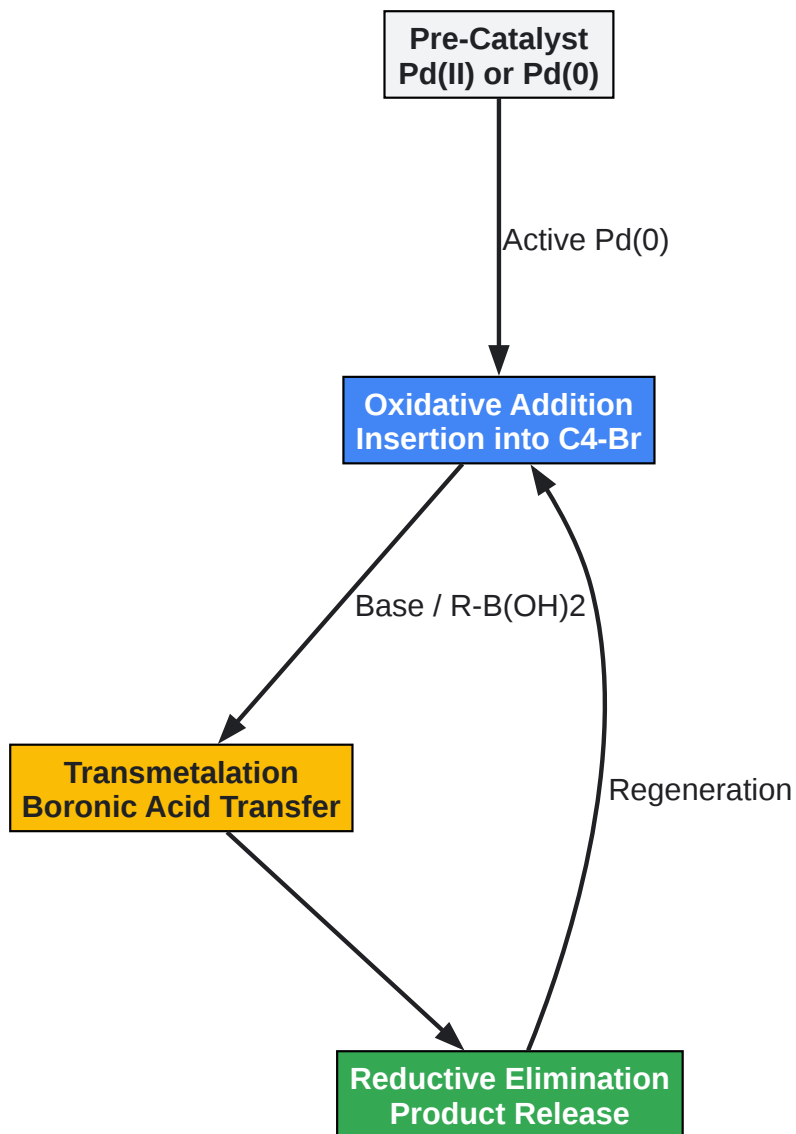
- Step 3: Monitor the MS1 scan for the protonated molecular ion. Validation: You must observe twin peaks at m/z 280.0 and 282.0 (or 281.0/283.0 depending on exact calibration). If this 1:1 doublet is absent, the structural integrity of the C4-bromide is compromised.

Protocol B: ^{19}F and ^1H NMR Validation

- Causality: While ^1H NMR confirms the pyridine and cyclobutyl protons, ^{19}F NMR is highly sensitive and operates over a wide chemical shift range, making it the definitive tool for confirming the intact -CF₃ group without solvent interference.
- Step 1: Dissolve 5 mg of the sample in 0.6 mL of CDCl₃.
- Step 2: Acquire the ^{19}F spectrum utilizing ^1H -decoupling. Why? Decoupling eliminates long-range scalar couplings from the adjacent cyclobutyl ring, forcing the -CF₃ signal to collapse into a sharp, easily integrated singlet (typically around -75 ppm).
- Step 3: Acquire the ^1H spectrum. The highly deshielded pyridine H6 proton (adjacent to the nitrogen) will appear furthest downfield (~8.5 ppm), while the cyclobutyl protons will present as complex multiplets in the aliphatic region (1.8–2.6 ppm).

Synthetic Utility: Palladium-Catalyzed Functionalization

The primary synthetic value of CAS 1395492-65-5 lies in the C4-bromide, which serves as an ideal electrophile for transition-metal-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction^[3]. Because the bulky CF₃-cyclobutyl group is located at the C2 position, the C4 position remains sterically accessible while benefiting from the electron-withdrawing nature of the pyridine ring, which accelerates the initial oxidative addition step.



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Catalytic cycle of Suzuki-Miyaura cross-coupling at the C4 position.

Protocol C: Self-Validating Suzuki-Miyaura Workflow

- Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine CAS 1395492-65-5 (1.0 eq), your chosen arylboronic acid (1.2 eq), and K_2CO_3 (3.0 eq).
- Step 2: Catalyst Selection. Add $Pd(dppf)Cl_2$ (0.05 eq). Causality: The choice of the dppf ligand is deliberate. Its large bite angle forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step, preventing catalyst stalling when coupling bulky systems.
- Step 3: Solvent & Degassing. Add a 4:1 mixture of 1,4-Dioxane/ H_2O . Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex, while dioxane maintains the solubility of the highly lipophilic fluorinated pyridine. Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, preventing $Pd(0)$ oxidation and unwanted homocoupling.
- Step 4: Execution. Heat the reaction to 85 °C for 12 hours under an inert argon atmosphere.
- Step 5: In-Process Validation. Before proceeding to aqueous workup, sample 10 μL of the reaction mixture, dilute in Methanol, and run a rapid LC-MS check. Validation: The reaction is only deemed complete when the characteristic 280/282 m/z isotopic doublet of the starting bromide is entirely consumed and replaced by the target product mass.

References

- Title: CF_3 -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (American Chemical Society) URL:[[Link](#)]
- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Molecules (MDPI) URL:[[Link](#)]
- Title: Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[[Link](#)]

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Sources

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